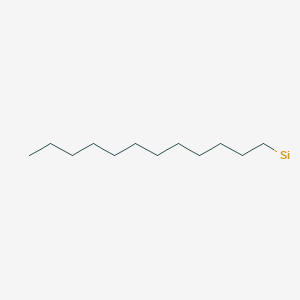

Dodecylsilane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dodecylsilane is an organosilicon compound characterized by a long hydrophobic dodecyl chain (C12H25) attached to a silicon atom. Its chemical formula is C12H26OSi, and it is known for its unique properties that arise from the combination of a hydrophobic tail and a silicon atom, which can form stable bonds with various substrates. Dodecylsilane is often utilized in surface modification applications due to its ability to enhance hydrophobicity and improve adhesion properties.

- Hydrolysis: Dodecylsilane reacts with water to form silanol groups, which can further condense to form siloxane bonds.

- Condensation: In the presence of moisture, dodecylsilane can condense with other silanes or hydroxylated surfaces, leading to the formation of siloxane networks.

- Grafting: It can be grafted onto various substrates, enhancing their hydrophobic properties and providing functionalization for further chemical modifications

Dodecylsilane can be synthesized through various methods:

- Direct Alkylation: The reaction of dodecanol with chlorosilanes under basic conditions yields dodecylsilane.

- Hydrosilylation: This involves the addition of dodecene to silanes in the presence of catalysts like platinum.

- Hydrolysis and Condensation: Starting from dodecyltrichlorosilane, hydrolysis followed by condensation can produce dodecylsilane .

Interaction studies involving dodecylsilane typically focus on its ability to modify surfaces and improve compatibility with organic materials. For instance, studies have shown that dodecylsilane can significantly enhance the hydrophobicity of silica surfaces, which is crucial for applications in coatings and composites. Furthermore, its interactions with biological molecules are being explored for potential applications in biosensors and drug delivery systems .

Dodecylsilane shares similarities with several other organosilicon compounds. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Octadecylsilane | Longer alkyl chain (C18) | Enhanced hydrophobicity compared to dodecylsilane |

| Trichloro(dodecyl)silane | Contains three chlorine atoms | High reactivity due to chlorine substitution |

| Dodecyltrichlorosilane | Similar structure but with three chlorine atoms | Used primarily for surface functionalization |

| Dodecyldimethylchlorosilane | Contains dimethyl groups in addition to the dodecyl chain | Provides different surface properties |

Dodecylsilane's uniqueness lies in its balance between hydrophobicity and reactivity, making it suitable for diverse applications while maintaining stability under various conditions.

IUPAC Name and Molecular Formula

Dodecylsilane is formally named dodecylsilane in IUPAC nomenclature, with the molecular formula C₁₂H₂₈Si. The compound consists of a silicon atom bonded to a saturated dodecyl chain and three hydrogen atoms. Variations in reported molecular formulas (e.g., C₁₂H₂₆OSi) may stem from hydration states or synthesis protocols, but the primary structure remains consistent across authoritative sources.

Synonyms and Registry Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 872-19-5 | |

| PubChem CID | 19987604 | |

| DTXSID | 60601699 | |

| Synonyms | Silane, dodecyl-; DODECYLSILANE |

Structural Representations

The compound’s structure is depicted as CCCCCCCCCCCC[SiH₃] in SMILES notation, reflecting the linear dodecyl chain and silicon’s tetrahedral bonding. Its InChI identifier (InChI=1S/C12H28Si/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1,13H3) and InChIKey (BBXVGZSHLMEVIP-UHFFFAOYSA-N) provide standardized representations for computational and chemical databases.

Molecular Geometry and Bonding Characteristics

Tetrahedral Geometry

Dodecylsilane adopts a tetrahedral geometry around the silicon atom, consistent with silicon’s sp³ hybridization. This arrangement minimizes electron pair repulsion, resulting in bond angles of approximately 109.5°. The central silicon atom forms a single covalent bond with the dodecyl chain and three Si–H bonds, contributing to its hydrophobic character.

Bond Lengths and Strengths

| Bond Type | Length (pm) | Strength (kJ/mol) | Source |

|---|---|---|---|

| Si–C | 186 | 318 | |

| Si–H | 148 | 293 |

The Si–C bond length aligns with typical carbon–silicon single bonds, while the Si–H bonds exhibit lower dissociation energies compared to C–H bonds, influencing reactivity.

Hydrophobicity and Surface Interactions

The dodecyl chain’s hydrophobicity dominates the compound’s physicochemical properties. Its logP value of 3.691 indicates strong lipophilicity, enabling applications in reducing surface energy and preventing water adhesion. Spectroscopic studies confirm successful grafting on substrates via Si–C bonds, as evidenced by attenuated O–H stretching vibrations in FTIR spectra.

Historical Context in Organosilicon Chemistry

Early Developments in Organosilicon Synthesis

The foundation of organosilicon chemistry dates to 1863, when Charles Friedel and James Crafts synthesized tetraethylsilane via the reaction of tetrachlorosilane with diethylzinc. This milestone demonstrated the feasibility of forming Si–C bonds, paving the way for modern organosilicon compounds.

Industrial and Synthetic Advancements

Frederic S. Kipping’s work in the early 20th century expanded the scope of organosilicon chemistry, including the synthesis of silicone polymers. While dodecylsilane itself is not a polymer, its hydrophobic properties align with silicone’s industrial applications.

Hydrosilylation of 1-Dodecene with Trichlorosilane

The hydrosilylation of 1-dodecene with trichlorosilane represents the most prevalent laboratory-scale synthesis route for dodecylsilane production . This method involves the catalytic addition of the silicon-hydrogen bond across the carbon-carbon double bond of 1-dodecene, following the fundamental hydrosilylation mechanism described by the Chalk-Harrod pathway [2].

The reaction proceeds according to the following stoichiometric equation:

CH₃(CH₂)₁₀CH=CH₂ + HSiCl₃ → CH₃(CH₂)₁₁SiCl₃

The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C, although optimal conditions are generally maintained between 50°C and 75°C [3]. The reaction demonstrates excellent regioselectivity for anti-Markovnikov addition, with the silicon atom preferentially bonding to the terminal carbon of the alkene chain [2].

Temperature control is critical for achieving high yields and selectivity. Excessive temperatures above 100°C can lead to catalyst deactivation and formation of undesired side products, including alkene isomerization and silane redistribution reactions [4]. Conversely, temperatures below 25°C result in significantly reduced reaction rates, with complete conversion requiring extended reaction times exceeding 24 hours [4].

The reaction mechanism involves several key steps: initial oxidative addition of the silicon-hydrogen bond to the metal catalyst center, coordination of the alkene substrate, migratory insertion of the coordinated alkene into the metal-hydride bond, and final reductive elimination to form the carbon-silicon bond while regenerating the active catalyst [5] [2].

Substrate ratios significantly impact reaction efficiency, with optimal alkene-to-silane ratios typically maintained at 1:1.1 to ensure complete conversion while minimizing excess silane consumption [3]. Higher silane ratios can lead to unwanted side reactions, including formation of disilane compounds and siloxane oligomers [4].

Catalyst Systems and Reaction Optimization

The selection and optimization of catalyst systems represents a critical aspect of dodecylsilane synthesis, with platinum-based catalysts demonstrating superior performance for this transformation [6] [7]. The most widely employed catalyst system is the Karstedt catalyst, consisting of platinum(0) complexes with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane ligands [8].

Catalyst loading optimization requires careful balance between reaction efficiency and economic considerations. Typical catalyst loadings range from 0.001 to 0.1 mol% relative to the alkene substrate, with optimal loadings generally falling between 0.01 and 0.05 mol% [4] [8]. Lower catalyst loadings below 0.001 mol% result in incomplete conversion and extended reaction times, while higher loadings above 0.1 mol% provide minimal improvement in reaction rates while significantly increasing costs [9].

Modern catalyst developments have focused on platinum complexes with N-heterocyclic carbene ligands, which demonstrate enhanced stability and turnover numbers compared to traditional phosphine-based systems [7]. These advanced catalyst systems exhibit improved tolerance to air and moisture, facilitating handling and storage requirements [8].

Reaction optimization studies have demonstrated that microreactor systems can significantly enhance conversion rates compared to traditional batch processes [4] [10]. The improved heat and mass transfer characteristics of microreactor systems enable more precise temperature control and reduced reaction times, with typical reaction times decreasing from 8-24 hours in batch systems to 2-8 hours in continuous flow processes [11].

Solvent selection plays a crucial role in reaction optimization, with both neat conditions and inert solvents demonstrating effectiveness [4]. Toluene has emerged as a preferred solvent due to its chemical inertness, appropriate boiling point for temperature control, and excellent solubility characteristics for both substrates and products [9]. Ionic liquid systems have also shown promise for catalyst recovery and recycling applications, enabling multiple reaction cycles with minimal catalyst degradation [9].

The use of rhodium-based catalyst systems has been investigated as an alternative to platinum catalysts, particularly for specialized applications requiring enhanced functional group tolerance [3]. Rhodium catalysts demonstrate exceptional selectivity for certain substrate classes, with turnover numbers exceeding 140,000 and selectivity greater than 99% for specific transformations [3].

Industrial Manufacturing Processes

Müller-Rochow Direct Synthesis Adaptation

The Müller-Rochow direct synthesis process represents the cornerstone of industrial alkylsilane production, providing a scalable pathway for dodecylsilane manufacturing through adaptation of established silicon chemistry protocols [12] [13]. This process involves the direct reaction of elemental silicon with alkyl halides under copper catalysis, operating in fluidized bed reactor systems at elevated temperatures [14].

The adapted Müller-Rochow process for dodecylsilane production utilizes dodecyl halides as the alkylating agent, typically dodecyl chloride or dodecyl bromide, in direct contact with metallurgical-grade silicon powder [15]. The reaction proceeds according to the following general equation:

Si + CH₃(CH₂)₁₁X → CH₃(CH₂)₁₁SiX₃ + additional products

where X represents the halide substituent.

Operating conditions for the adapted process require precise control of temperature parameters, typically maintained between 250°C and 300°C [15]. The copper catalyst system, consisting of finely divided copper metal or copper-silicon alloys, facilitates the formation of silicon-carbon bonds through proposed intermediate copper-silicon intermetallic compounds [12].

The fluidized bed reactor configuration enables optimal gas-solid contact between the alkyl halide vapor and the silicon-copper contact mass [16]. Reactor design considerations include precise control of fluidization velocity, particle size distribution of the contact mass, and heat removal systems to manage the exothermic nature of the reaction [17].

Silicon quality requirements for industrial production are stringent, with metallurgical-grade silicon requiring minimum purity levels of 97% and specific particle size distributions between 45 and 250 micrometers [15]. Lower purity silicon results in reduced conversion efficiency and unfavorable product distributions, while excessive purity provides minimal benefit while increasing raw material costs [15].

The copper catalyst system requires careful optimization, with copper concentrations typically ranging from 3% to 8% by weight relative to the silicon mass [15]. Excessive copper loadings above 20% can lead to rapid silicon consumption and poor conversion efficiency, while insufficient copper levels result in sluggish reaction rates [15].

Process control parameters include continuous monitoring of reaction temperature, pressure, and gas composition, with automated feed rate adjustments to maintain optimal stoichiometric ratios [16]. The reactor system incorporates cyclone separators and filtration systems to recover fine contact mass particles and prevent product contamination [16].

Scalability Challenges and Purity Control

Industrial-scale dodecylsilane production faces significant scalability challenges that require sophisticated engineering solutions and process optimization strategies [18] [19]. The primary scalability challenges encompass heat management, mass transfer limitations, product separation, and quality control requirements [20].

Heat management represents a critical challenge due to the highly exothermic nature of both the Müller-Rochow direct synthesis and hydrosilylation processes [19]. Industrial reactors must incorporate advanced heat removal systems, including internal cooling coils, external heat exchangers, and thermal fluid circulation systems to maintain precise temperature control [15]. Temperature variations exceeding ±5°C can significantly impact product selectivity and catalyst performance [19].

Mass transfer limitations become pronounced at industrial scales, particularly in fluidized bed systems where uniform gas-solid contact becomes increasingly difficult to achieve [18]. The scaling relationships for mass transfer coefficients do not follow simple linear relationships, requiring sophisticated computational fluid dynamics modeling to optimize reactor design [20].

Product purity control presents complex challenges in industrial dodecylsilane production, requiring multi-stage purification processes to achieve specification-grade material [21]. The primary impurities include unreacted starting materials, isomeric by-products, and catalyst residues [22]. Purification strategies typically involve fractional distillation, selective adsorption, and crystallization techniques [21].

Fractional distillation systems for dodecylsilane purification require precise column design to achieve adequate separation efficiency while managing the thermal sensitivity of the product [22]. The close boiling points of structural isomers necessitate high-efficiency distillation columns with large numbers of theoretical plates [21].

Catalyst recovery and recycling present additional challenges in industrial processes, particularly for precious metal platinum catalysts used in hydrosilylation routes [7]. Catalyst deactivation mechanisms include sintering, poisoning by impurities, and leaching, requiring regeneration procedures or catalyst replacement strategies [8].

Quality control protocols for industrial dodecylsilane production require comprehensive analytical testing, including gas chromatography for isomer analysis, elemental analysis for silicon content, and trace metal analysis for catalyst residues [22]. Specification requirements typically include minimum purity levels of 95-99%, maximum water content below 100 ppm, and specific limits on metallic impurities [21].

Equipment corrosion represents a significant concern in industrial production, particularly when using chlorosilane intermediates [15]. Reactor materials must demonstrate resistance to hydrogen chloride and other corrosive by-products, typically requiring specialized alloys or protective coatings [23].

Waste management strategies must address the disposal of spent catalyst materials, distillation residues, and aqueous waste streams containing chloride salts [12]. Environmental regulations require treatment of hydrogen chloride emissions and proper disposal of solid waste materials [17].

Process automation and control systems are essential for maintaining consistent product quality and optimizing production efficiency [16]. Advanced process control strategies include real-time monitoring of reaction parameters, automated feed rate adjustments, and predictive maintenance scheduling [24].

Physical Properties and Characterization Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₈Si | [25] [26] [27] |

| Molecular Weight | 200.44 g/mol | [25] [26] [27] |

| CAS Number | 872-19-5 | [25] [26] [28] |

| Density | 0.7753 g/cm³ | [25] [29] [27] |

| Melting Point | 31.5°C | [29] [27] |

| Boiling Point | 80°C at 7 mmHg | [25] [29] [27] |

| Flash Point | 100.14°C | [25] [30] |

| Refractive Index | 1.438 | [25] [29] [27] |

| Vapor Pressure | 0.054 mmHg at 25°C | [25] |

| Solubility in Water | Insoluble | [29] |

Optimized Reaction Conditions for Hydrosilylation

| Parameter | Typical Conditions | Optimized Conditions | Reference |

|---|---|---|---|

| Temperature Range | 25-100°C | 50-75°C | [3] [4] |

| Catalyst Type | Platinum complexes (Karstedt catalyst) | Pt(dvtms) or Pt-NHC complexes | [6] [7] [8] |

| Catalyst Loading | 0.001-0.1 mol% | 0.01-0.05 mol% | [4] [8] [9] |

| Reaction Time | 1-24 hours | 2-8 hours | [4] [10] [11] |

| Pressure | Atmospheric to 5 bar | 1-2 bar | [31] [32] |

| Solvent | Neat or inert solvents | Toluene or neat | [4] [9] |

| Substrate Ratio | 1:1 to 1:1.2 (alkene:silane) | 1:1.1 (alkene:silane) | [3] [2] |

| Yield Range | 80-95% | 90-98% | [4] [7] |

Industrial Production Challenges

| Challenge Category | Specific Challenge | Impact Level | Reference |

|---|---|---|---|

| Raw Material Quality | Silicon purity requirements (>97%) | High | [12] [15] [17] |

| Process Control | Temperature and pressure control precision | Critical | [19] [22] |

| Heat Management | Exothermic reaction heat removal | Medium | [15] [16] |

| Product Purity | Separation of isomers and by-products | High | [21] [22] |

| Catalyst Recovery | Catalyst deactivation and regeneration | Medium | [7] [8] |

| Scale-up Issues | Mass transfer limitations | High | [18] [20] |

| Equipment Corrosion | Chlorosilane corrosivity | Medium | [15] [23] |

| Waste Management | Chloride waste disposal | Low | [12] [17] |

Spectroscopic Analysis

Fourier Transform Infrared Spectral Signatures of Silicon-Carbon and Silicon-Hydrogen Bonds

Fourier transform infrared spectroscopy provides crucial insights into the molecular structure and bonding characteristics of dodecylsilane through the identification of specific vibrational modes associated with silicon-carbon and silicon-hydrogen bonds [1] [2] [3]. The infrared spectrum of dodecylsilane exhibits characteristic absorption bands that allow for unambiguous identification of the silicon-containing functional groups and the alkyl chain structure.

The silicon-carbon stretching vibrations in dodecylsilane manifest as strong absorption bands in the wavenumber range of 1260-1464 cm⁻¹ [1] [2]. These bands are characteristic of the Si-C bond vibrations in alkylsilanes and provide definitive evidence for the covalent attachment of the dodecyl chain to the silicon atom [2]. The intensity and position of these bands are influenced by the electronic environment around the silicon center and the nature of the organic substituent.

The silicon-hydrogen stretching vibration appears as a medium to strong absorption band at 2148-2149 cm⁻¹ [2] [4]. This characteristic frequency is diagnostic for Si-H bonds in primary alkylsilanes and provides direct evidence for the presence of three hydrogen atoms bonded to the silicon center in dodecylsilane [2] [5]. The position of this band is consistent with literature values for similar organosilicon compounds and demonstrates the tetrahedral coordination environment of silicon.

The alkyl chain components of dodecylsilane exhibit characteristic carbon-hydrogen stretching and bending vibrations [2] [3]. The asymmetric carbon-hydrogen stretching modes appear as strong absorptions at 2919-2922 cm⁻¹, while the symmetric stretching vibrations occur at 2851-2852 cm⁻¹ [2]. These bands correspond to the methylene and methyl carbon-hydrogen stretching vibrations throughout the dodecyl chain and are consistent with the expected vibrational frequencies for long-chain alkyl groups.

The carbon-hydrogen bending vibrations provide additional structural information, with methyl deformation modes appearing at 1463-1464 cm⁻¹ and methylene deformation modes observed at 1259-1261 cm⁻¹ [2]. A characteristic silicon-carbon bending vibration is observed at approximately 790 cm⁻¹, which is diagnostic for the Si-C bond deformation in alkylsilanes [6] [2].

| Bond Type | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Si-C stretching | 1260-1464 | Strong | Si-C bond vibration in alkylsilanes |

| Si-H stretching | 2148-2149 | Medium-Strong | Si-H bond stretching |

| C-H asymmetric stretching | 2919-2922 | Strong | Asymmetric C-H stretch in CH₂ and CH₃ |

| C-H symmetric stretching | 2851-2852 | Strong | Symmetric C-H stretch in CH₂ and CH₃ |

| C-H bending (methyl) | 1463-1464 | Medium | CH₃ deformation |

| C-H bending (methylene) | 1259-1261 | Medium | CH₂ deformation |

| Si-C bending | 790 | Medium | Si-C bond deformation |

$$^{29}\text{Si}$$ Nuclear Magnetic Resonance Chemical Shift Profiling

$$^{29}\text{Si}$$ nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and bonding characteristics of the silicon atom in dodecylsilane [7] [4] [8]. The chemical shift of silicon-29 is highly sensitive to the nature and number of substituents attached to the silicon center, making it an invaluable tool for structural characterization.

Dodecylsilane exhibits a characteristic $$^{29}\text{Si}$$ chemical shift at -59.4 parts per million relative to tetramethylsilane [4]. This chemical shift value is consistent with a monoalkylsilane environment where the silicon atom is bonded to one alkyl group and three hydrogen atoms [4] [9]. The chemical shift falls within the expected range for primary alkylsilanes and demonstrates the tetrahedral coordination of the silicon center.

The $$^{29}\text{Si}$$ nuclear magnetic resonance spectrum of dodecylsilane appears as a singlet in the proton-decoupled experiment, indicating a single silicon environment [4]. The chemical shift position reflects the electronic shielding of the silicon nucleus, which is influenced by the electronegativity differences between silicon and its bonding partners [8] [9]. The relatively upfield position of the signal compared to more electron-withdrawing substituents confirms the electron-donating nature of the alkyl chain.

The chemical shift range for organosilicon compounds typically spans from approximately -200 to +50 parts per million [7] [9]. Within this range, alkylsilanes with increasing alkyl substitution show systematic changes in chemical shift position [9] [10]. The observed value for dodecylsilane is characteristic of compounds with the general formula R-SiH₃, where R represents an alkyl substituent [4] [8].

| Parameter | Value | Notes |

|---|---|---|

| Chemical Shift | -59.4 ppm | Relative to tetramethylsilane |

| Environment | Monoalkylsilane (R-SiH₃) | Single alkyl substituent with three hydrogens |

| Multiplicity | Singlet | Single silicon environment |

| Solvent | Benzene-d₆ | Deuterated benzene |

| Reference Standard | Tetramethylsilane | Standard reference for $$^{29}\text{Si}$$ NMR |

Thermodynamic Properties

Phase Behavior and Thermal Stability

The phase behavior of dodecylsilane is characterized by well-defined transition temperatures and thermal stability parameters that reflect the molecular structure and intermolecular interactions [11] [12] [13]. The compound exhibits a melting point of 31.5°C, indicating a transition from the crystalline solid state to the liquid phase at this temperature [11]. This relatively low melting point is consistent with the molecular structure, where the long alkyl chain provides flexibility and the silicon-hydrogen bonds contribute to the overall molecular architecture.

The boiling point of dodecylsilane occurs at 80°C under reduced pressure conditions of 7 millimeters of mercury [11] [13]. This reduced pressure boiling point reflects the relatively high molecular weight and intermolecular van der Waals interactions associated with the twelve-carbon alkyl chain. Under standard atmospheric pressure, the boiling point would be significantly higher, though specific values under these conditions are not readily available in the literature.

The thermal stability of dodecylsilane is characterized by its resistance to decomposition under elevated temperature conditions [12] [13]. The compound remains stable in sealed containers under dry inert atmosphere conditions [13]. Based on comparative studies of similar alkylsilane compounds, the thermal decomposition temperature is estimated to exceed 375°C [14] [12]. This high thermal stability is attributed to the robust silicon-carbon bonds, which are known for their thermal resistance compared to silicon-oxygen or silicon-halogen bonds [12] [15].

The phase transition behavior demonstrates that dodecylsilane exists as a clear liquid with a mild odor at room temperature [11] [13]. Below the melting point of 31.5°C, the compound forms a crystalline solid phase. The relatively narrow liquid range under reduced pressure conditions (31.5°C to 80°C at 7 mmHg) indicates specific applications may require temperature control to maintain the desired phase state.

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 31.5°C | Standard atmospheric pressure |

| Boiling Point | 80°C | 7 mmHg reduced pressure |

| Liquid Phase Range | 31.5°C to 80°C | At 7 mmHg |

| Thermal Decomposition | >375°C | Estimated from analogous compounds |

| Physical State | Clear liquid | Room temperature |

| Density | 0.7753 g/cm³ | Room temperature |

Hydrolytic Stability in Aqueous Media

The hydrolytic stability of dodecylsilane in aqueous environments is a critical parameter that determines its behavior and applications in the presence of moisture or water [13] [16] [17] [18]. Under neutral water conditions at pH 7, dodecylsilane demonstrates good hydrolytic stability with a stability rating of 4, indicating no reaction with water under neutral conditions [11] [13]. This stability is attributed to the relatively inert nature of the silicon-hydrogen bonds toward hydrolysis compared to more reactive silicon-heteroatom bonds.

The hydrolytic behavior of dodecylsilane is pH-dependent, with enhanced stability observed under mildly acidic conditions [18]. In acidic solutions, silanol groups that may form during hydrolysis exhibit improved stability, which contributes to the overall resistance of the compound to degradation [18]. Conversely, basic conditions promote faster hydrolysis reactions, leading to reduced stability of the silicon-hydrogen bonds and potential formation of silanol intermediates [16] [18].

In dry atmospheric conditions, dodecylsilane exhibits excellent hydrolytic stability and remains stable when stored in sealed containers under dry inert atmosphere [13]. The compound can generate small amounts of hydrogen gas when exposed to alkalis and protic materials such as water and alcohol, particularly in combination with metal salts such as aluminum chloride or precious metals such as platinum [13]. This reaction represents a catalyzed hydrolysis process that proceeds through intermediate silanol formation.

The mechanism of hydrolytic stability involves the resistance of silicon-hydrogen bonds to nucleophilic attack by water molecules [16] [17]. The apparent equilibrium constant for siloxane bond formation and hydrolysis has been determined to be approximately 6±1×10⁻⁵, which provides insight into the thermodynamic favorability of hydrolysis reactions [17]. This relatively small equilibrium constant indicates that under equilibrium conditions, the intact silicon-hydrogen bonds are favored over hydrolyzed products.

| Condition | Stability Level | Mechanism | Notes |

|---|---|---|---|

| Neutral water (pH 7) | Good (Rating 4) | Minimal hydrolysis | No reaction under neutral conditions |

| Acidic conditions | Enhanced | Stabilized silanols | Improved stability in mildly acidic solutions |

| Basic conditions | Reduced | Accelerated hydrolysis | Faster degradation in basic media |

| Dry atmosphere | Excellent | No hydrolysis | Stable in sealed containers under inert gas |

| Catalyzed conditions | Variable | Depends on catalyst | Metal salts and precious metals promote reactions |